molecular formula C8H10BFO3S B14754417 (2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid

(2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid

Cat. No.: B14754417
M. Wt: 216.04 g/mol
InChI Key: FQVHMHQBHQGAFR-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO3S. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-methoxy-3-(methylthio)phenyl)boronic acid is unique due to the presence of all three functional groups (fluoro, methoxy, and methylthio) on the aromatic ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C8H10BFO3S

Molecular Weight

216.04 g/mol

IUPAC Name

(2-fluoro-5-methoxy-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO3S/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4,11-12H,1-2H3

InChI Key

FQVHMHQBHQGAFR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)SC)OC)(O)O

Origin of Product

United States

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